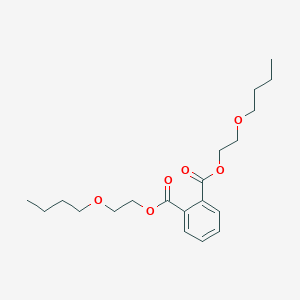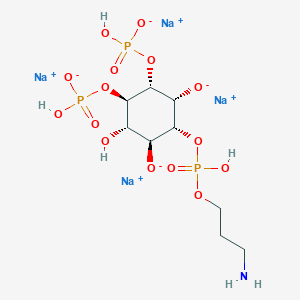
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Übersicht
Beschreibung
Fenoprofen calcium hydrate is a non-steroidal anti-inflammatory drug (NSAID) used primarily for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly prescribed for the relief of mild to moderate pain, as well as the symptoms of rheumatoid arthritis and osteoarthritis . Fenoprofen calcium hydrate is a calcium salt form of fenoprofen, which is a propionic acid derivative .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Fenoprofen-Calcium-Hydrat kann durch ein umweltfreundliches, großtechnisches Verfahren unter Verwendung von einfachem Calciumcarbonat und Wasser synthetisiert werden. Dieses Verfahren ist umweltfreundlich und vermeidet die Verwendung gefährlicher Lösungsmittel . Die Synthese umfasst die Reaktion von Fenoprofen mit Calciumcarbonat in Gegenwart von Wasser, was zur Bildung von Fenoprofen-Calcium-Hydrat führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Fenoprofen-Calcium-Hydrat erfolgt typischerweise unter Verwendung organischer Lösungsmittel wie Aceton und Ethanol. Der Prozess umfasst die Reaktion von Fenoprofen mit Calciumsalzen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Fenoprofen-Calcium-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Fenoprofen kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Fenoprofen in seine Alkohol-Derivate umwandeln.
Substitution: Substitutionsreaktionen können am aromatischen Ring auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor und Brom werden häufig für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Fenoprofen, wie Alkohole, Carbonsäuren und halogenierte Verbindungen .
Analyse Chemischer Reaktionen
Types of Reactions
Fenoprofen calcium hydrate undergoes various chemical reactions, including:
Oxidation: Fenoprofen can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert fenoprofen to its alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of fenoprofen, such as alcohols, carboxylic acids, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Fenoprofen-Calcium-Hydrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Reaktionen von NSAR verwendet.
Biologie: Fenoprofen-Calcium-Hydrat wird in der Forschung verwendet, um seine Auswirkungen auf zelluläre Prozesse und Entzündungswege zu verstehen.
Medizin: Es wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Arthritis und anderen Erkrankungen untersucht.
Industrie: Die Verbindung wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet.
Wirkmechanismus
Fenoprofen-Calcium-Hydrat entfaltet seine Wirkung, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Hemmung von COX reduziert Fenoprofen die Produktion von Prostaglandinen, wodurch Entzündungen, Schmerzen und Fieber gelindert werden .
Wirkmechanismus
Fenoprofen calcium hydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aspirin: Wie Fenoprofen ist Aspirin ein NSAR, das COX hemmt und Entzündungen, Schmerzen und Fieber reduziert.
Naproxen: Dieses NSAR hemmt ebenfalls COX und wird für ähnliche Indikationen wie Fenoprofen eingesetzt.
Einzigartigkeit
Fenoprofen-Calcium-Hydrat ist in seiner spezifischen Calciumsalzform einzigartig, die im Vergleich zu anderen NSAR möglicherweise unterschiedliche pharmakokinetische Eigenschaften und Löslichkeit bietet. Seine Fähigkeit, im Vergleich zu Aspirin weniger gastrointestinale Blutungen zu verursachen, macht es zu einer bevorzugten Wahl für bestimmte Patienten .
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148214-90-8, 330681-18-0 | |
| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid](/img/structure/B129127.png)










